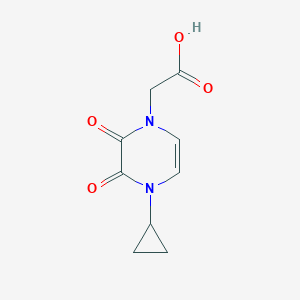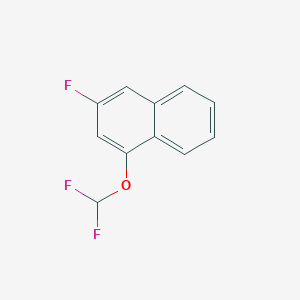
1-(Difluoromethoxy)-3-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)-3-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoronaphthalene with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a base to facilitate the substitution reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(Difluoromethoxy)-3-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethoxy group or the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and catalysts such as palladium. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-3-fluoronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging and diagnostic purposes
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-3-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group and the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)-3-fluoronaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-3-fluoronaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and physical properties.
1-(Difluoromethoxy)-2-fluoronaphthalene: The position of the fluorine atom is different, which can affect the compound’s reactivity and applications.
1-(Difluoromethoxy)-4-fluoronaphthalene: Similar to the previous compound, the position of the fluorine atom can influence its properties and uses .
Propiedades
Fórmula molecular |
C11H7F3O |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-3-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-8-5-7-3-1-2-4-9(7)10(6-8)15-11(13)14/h1-6,11H |
Clave InChI |
UOUYDIOWYRAAAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)
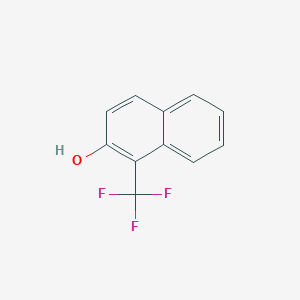

![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)
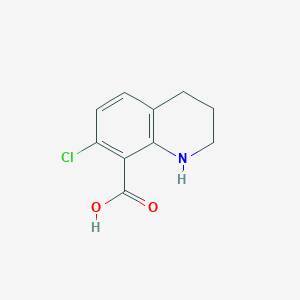
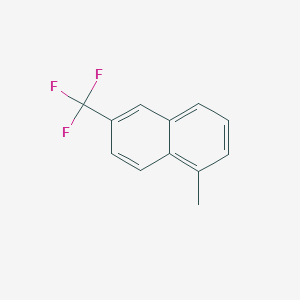
![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)

![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
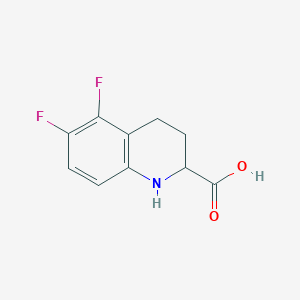
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)
